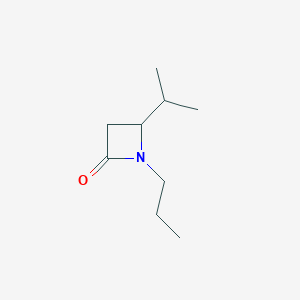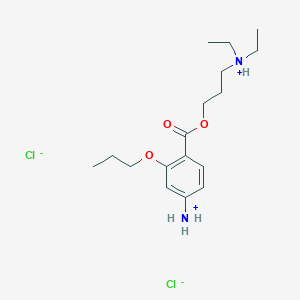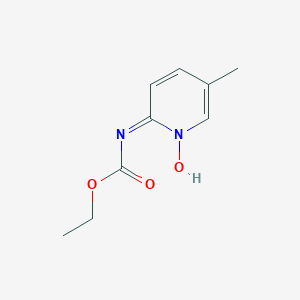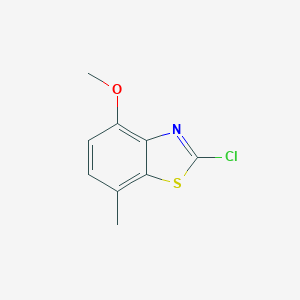
2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole often involves condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of certain benzothiazole derivatives has been achieved through the condensation of benzo[d]thiazol-2-yl compounds with different aromatic amines or aldehydes, demonstrating the versatility of benzothiazole chemistry in creating various substituted compounds with potential biological activities (Uma et al., 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including those similar to 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, has been elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and quantum chemical computational methods. These studies reveal the conformation, electron distribution, and stereochemistry of the molecules, which are crucial for understanding their reactivity and interaction with biological targets (Inkaya et al., 2012).
Wissenschaftliche Forschungsanwendungen
In-vitro Anti-inflammatory Activity
A study focused on synthesizing a series of Mannich base 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives, evaluating their in-vitro anti-inflammatory activities. The chloro functional group was found to possess inhibition of bovine serum albumin denaturation capacity, indicating significant in-vitro anti-inflammatory activity. This suggests that similar compounds, possibly including 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, could be explored for anti-inflammatory applications (Rathi et al., 2013).
Efficient Synthesis Under Metal-Free Conditions
Research demonstrated an efficient method for forming 2-aryl benzothiazoles from aryl ketones and 2-aminobenzenethiols under metal- and iodine-free conditions, highlighting the compound's role in synthesizing diverse benzothiazole derivatives. The presence of functional groups such as methoxy and chloro was tolerated, indicating the method's versatility and potential application in synthesizing compounds like 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole (Liao et al., 2012).
Antifungal, Insecticidal, and Herbicidal Activities
A study on benzothiazoles with various substituents explored their antifungal, insecticidal, and herbicidal activities, finding specific structural features that enhanced these properties. This research indicates the potential agricultural and pharmaceutical applications of benzothiazole derivatives, suggesting areas where 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole could be applied (Hisano et al., 1982).
Synthesis and Anticancer Activity Evaluation
Another study synthesized 4-thiazolidinones containing benzothiazole moiety and evaluated their anticancer activity, demonstrating significant activity against various cancer cell lines. This highlights the potential of benzothiazole derivatives in developing novel anticancer agents and suggests that compounds like 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole could be valuable in cancer research (Havrylyuk et al., 2010).
Application in Fluorescent Probes
Benzothiazole derivatives have also been applied in creating fluorescent probes for sensing pH and metal cations, indicating their utility in chemical sensing and imaging technologies. The specific properties of these compounds, such as sensitivity to pH changes and selectivity for metal cations, underscore the broader applicability of benzothiazole derivatives in scientific research (Tanaka et al., 2001).
Eigenschaften
IUPAC Name |
2-chloro-4-methoxy-7-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSQTQJFWIVLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365965 |
Source


|
| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |
CAS RN |
108773-00-8 |
Source


|
| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


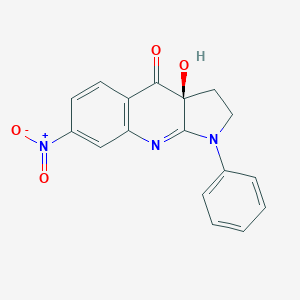


![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)



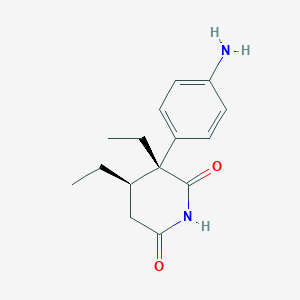
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
